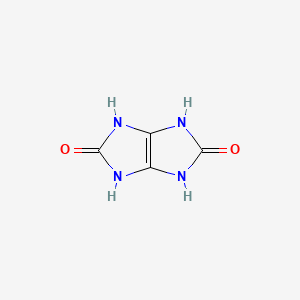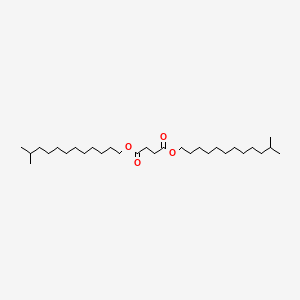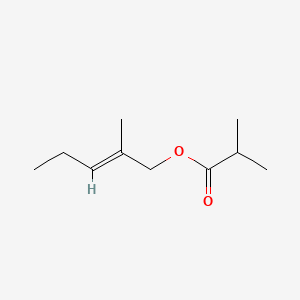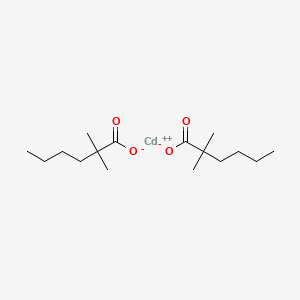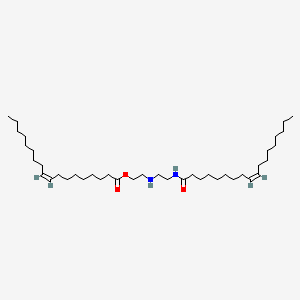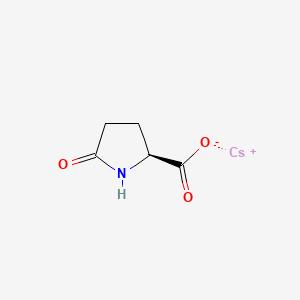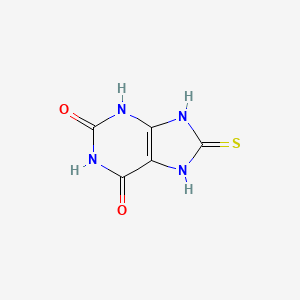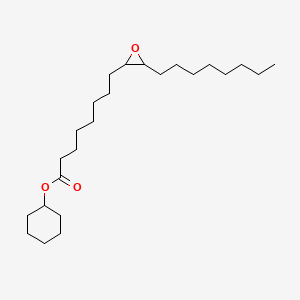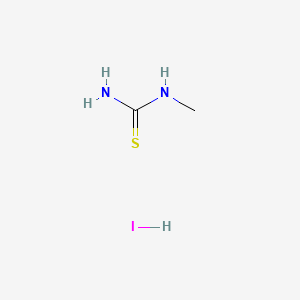
Methylthiourea monohydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylthiourea monohydroiodide is an organosulfur compound that belongs to the thiourea family. It is characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms and a methyl group. This compound is known for its reactivity with iodine and its derivatives, making it a subject of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylthiourea monohydroiodide can be synthesized through the reaction of methylthiourea with iodine in the presence of hydroiodic acid. The reaction typically involves mixing methylthiourea and iodine in a molar ratio of 1:1:1 in a solvent such as dichloromethane. The mixture is then stirred at room temperature until the reaction is complete, forming a solid product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. This includes the use of industrial-grade reactants and solvents, as well as optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methylthiourea monohydroiodide undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form disulfides and other sulfur-containing compounds.
Reduction: Can be reduced to form thiourea derivatives.
Substitution: Undergoes nucleophilic substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetone.
Major Products Formed:
Oxidation: Formation of disulfides and sulfoxides.
Reduction: Formation of thiourea derivatives.
Substitution: Formation of halogenated thiourea compounds.
Scientific Research Applications
Methylthiourea monohydroiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in the development of therapeutic agents.
Industry: Used as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of methylthiourea monohydroiodide involves its interaction with molecular targets through the sulfur atom. This interaction can lead to the formation of disulfide bonds and other sulfur-containing structures. The compound’s reactivity with iodine and its derivatives also plays a significant role in its chemical behavior .
Comparison with Similar Compounds
Thiourea: Similar structure but lacks the methyl group.
N-Methylthiourea: Similar structure but does not contain the iodine component.
Methimazole: Contains a thione group but has a different overall structure.
Uniqueness: Methylthiourea monohydroiodide is unique due to its combination of a thiourea structure with an iodine component.
Properties
CAS No. |
93856-84-9 |
|---|---|
Molecular Formula |
C2H7IN2S |
Molecular Weight |
218.06 g/mol |
IUPAC Name |
methylthiourea;hydroiodide |
InChI |
InChI=1S/C2H6N2S.HI/c1-4-2(3)5;/h1H3,(H3,3,4,5);1H |
InChI Key |
BWKQVWQYYSAKHC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl] N-methylcarbamothioate](/img/structure/B12655136.png)
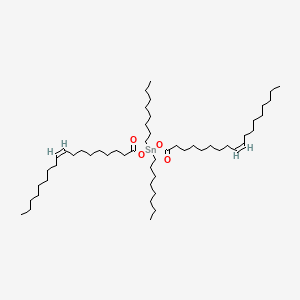
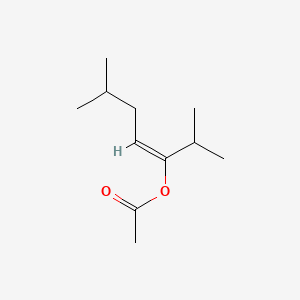
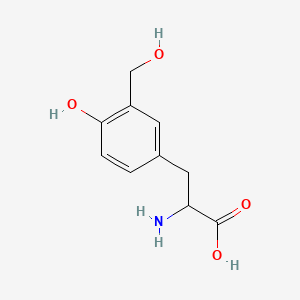
![(6R)-5-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-6-methyl-3-(1-methylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B12655182.png)

